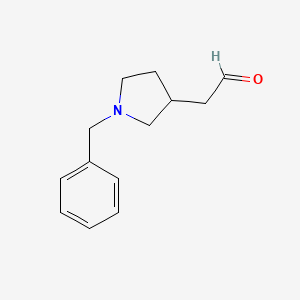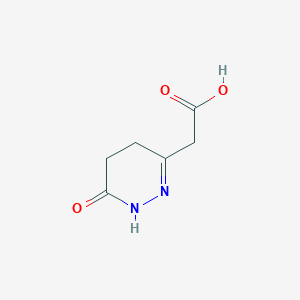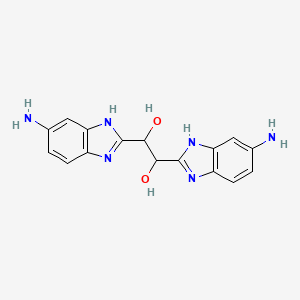
1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol is a complex organic compound that features two benzimidazole rings connected by an ethane-1,2-diol linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol typically involves the following steps:
Formation of Benzimidazole Rings: The benzimidazole rings can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking the Benzimidazole Rings: The two benzimidazole rings are then linked via an ethane-1,2-diol moiety. This can be achieved through nucleophilic substitution reactions where the amino groups on the benzimidazole rings react with an appropriate diol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can convert nitro groups to amino groups if present.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole rings.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying enzyme interactions and protein binding.
Medicine: Potential use in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: Applications in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethane-1,2-diol linker could play a role in stabilizing the compound’s conformation, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis-(5-nitro-1H-benzoimidazol-2-yl)-ethane-1,2-diol: Similar structure but with nitro groups instead of amino groups.
1,2-Bis-(5-methyl-1H-benzoimidazol-2-yl)-ethane-1,2-diol: Similar structure but with methyl groups instead of amino groups.
Uniqueness
1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol is unique due to the presence of amino groups, which can participate in a wide range of chemical reactions, making it versatile for various applications. The ethane-1,2-diol linker also provides flexibility and stability to the compound’s structure.
Propiedades
Fórmula molecular |
C16H16N6O2 |
|---|---|
Peso molecular |
324.34 g/mol |
Nombre IUPAC |
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C16H16N6O2/c17-7-1-3-9-11(5-7)21-15(19-9)13(23)14(24)16-20-10-4-2-8(18)6-12(10)22-16/h1-6,13-14,23-24H,17-18H2,(H,19,21)(H,20,22) |
Clave InChI |
AMCLDAPTSDAGKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)NC(=N2)C(C(C3=NC4=C(N3)C=C(C=C4)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


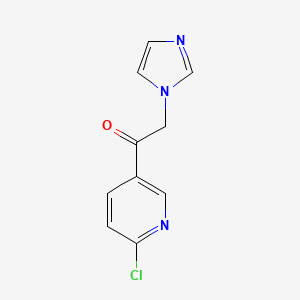

![Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate](/img/structure/B13869889.png)



![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)
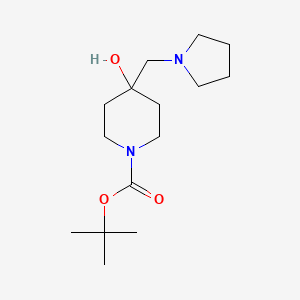

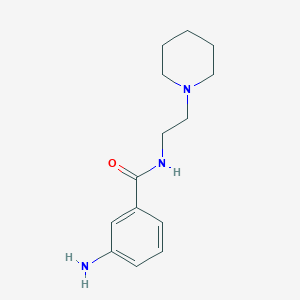
![3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid](/img/structure/B13869924.png)
